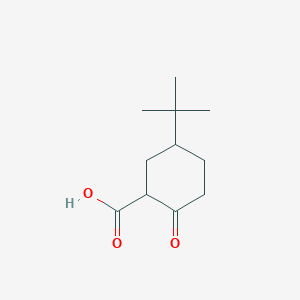

5-Tert-butyl-2-oxocyclohexanecarboxylic acid

Description

5-Tert-butyl-2-oxocyclohexanecarboxylic acid is a cyclohexane derivative featuring a tert-butyl substituent at the 5-position and a ketone group at the 2-position, with a carboxylic acid functional group at the 1-position. This compound is of interest in organic synthesis and pharmaceutical research due to its steric and electronic properties, which influence reactivity and molecular interactions.

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

5-tert-butyl-2-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C11H18O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14) |

InChI Key |

XIFTXKJKXFSKAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C(C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid typically involves the following steps:

Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 5-tert-butylcyclohexanone.

Oxidation: The 5-tert-butylcyclohexanone is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group, resulting in 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid.

Industrial Production Methods

Industrial production methods for 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid are similar to the synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-tert-butyl-2-hydroxycyclohexane-1-carboxylic acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Diketones, carboxylic acid derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are utilized in the preparation of peptides and polypeptides, which are crucial for drug development. For instance, trans-4-aminocyclohexane carboxylic acid (a derivative) is known to be useful in synthesizing short peptides .

Antimalarial Activity

Recent studies have indicated that analogs of 5-tert-butyl-2-oxocyclohexanecarboxylic acid exhibit antimalarial properties. Research focused on optimizing BIPPO analogs has shown that modifications at specific positions can enhance their potency against Plasmodium falciparum, the malaria-causing parasite. The introduction of bulky substituents significantly increased activity, demonstrating the compound's potential in developing new antimalarial treatments .

Organic Synthesis

Synthesis Methods

The synthesis of this compound typically involves reductive amination processes under mild conditions. For example, using chiral ligands such as tert-butyl sulfinamide allows for high selectivity and yield of the desired trans-products, making it suitable for industrial-scale production .

Building Block for Complex Molecules

This compound is also employed as a building block in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins that interact with the carboxylic acid and ketone functional groups.

Pathways Involved: The compound may modulate biochemical pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on functional groups and substituent effects:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Functional Group Influence: Carboxylic acids (e.g., 5-Tert-butyl-2-oxocyclohexanecarboxylic acid) exhibit higher acidity (pKa ~4-5) compared to esters (pKa ~8-10), impacting reactivity in nucleophilic substitutions . The ketone at the 2-position in the target compound may facilitate keto-enol tautomerism, a feature absent in fully saturated analogs.

Steric and Solubility Effects: The tert-butyl group in the target compound reduces aqueous solubility but enhances lipophilicity, critical for membrane permeability in drug design. Chlorinated analogs (e.g., ) show even lower solubility due to halogen hydrophobicity.

Synthetic Utility :

- Carboxylic acids are versatile intermediates for amide or ester formation, whereas ester-protected analogs (e.g., ) are often used as stable intermediates in multistep syntheses.

Biological Activity

5-Tert-butyl-2-oxocyclohexanecarboxylic acid, a compound with significant chemical potential, has garnered attention for its biological activity. This article explores its mechanisms of action, biological interactions, and relevant case studies that highlight its potential applications in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C12H18O3

- CAS Number : 73469-54-2

- Molecular Weight : 210.27 g/mol

The structure of this compound features a cyclohexane ring substituted with a tert-butyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may influence biochemical pathways by modulating enzyme activity or altering receptor signaling.

Interaction with Enzymes

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have shown that it can affect the activity of matrix metalloproteinases (MMPs), which play a crucial role in extracellular matrix remodeling and are implicated in cancer progression and metastasis .

Biological Activity Data Table

| Biological Activity | Effect | Reference |

|---|---|---|

| MMP Inhibition | Non-competitive inhibition of MMP-2 | |

| Enzyme Modulation | Alters metabolic pathways | |

| Antioxidant Activity | Reduces oxidative stress in cells |

Case Studies

- Inhibition of Matrix Metalloproteinases

- Antioxidant Properties

- Metabolic Pathway Modulation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.